4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)benzoic acid
Overview
Description
Typically, a description of a compound includes its molecular formula, structure, and the types of atoms it contains. The compound you mentioned appears to contain elements such as carbon, hydrogen, chlorine, and fluorine, and it seems to have a complex structure with multiple rings .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound and the types of products it can form .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
1. Chemical Synthesis and Characterization
- The compound is involved in the synthesis of various pharmaceuticals and research chemicals. For instance, its derivatives have been synthesized and characterized for potential antibacterial properties (Holla, Bhat, & Shetty, 2003). Similarly, it plays a role in the synthesis of other compounds like 1,3,4-oxadiazole derivatives, which show significant biological activities (Bhat, Nagaraja, Kayarmar, Raghavendra, Rajesh, & Manjunatha, 2016).
2. Application in Drug Development
- This chemical is key in developing novel inhibitors, like the Hsp90 inhibitor, which has shown good inhibition against Hsp90α, a molecule of interest in cancer research (Wang Xiao-long, 2011). It also plays a role in synthesizing intermediates for HIV non-nucleoside reverse transcriptase inhibitors, demonstrating its utility in antiviral drug research (Mayes, Chaudhuri, Hencken, Jeannot, Latham, Mathieu, McGarry, Stewart, Wang, & Moussa, 2010).
3. Structural Analysis and Molecular Design
- The compound contributes to the structural analysis of various molecular designs. For example, its derivatives have been used in crystallographic studies to understand molecular conformations and interactions, which is crucial for drug design (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).
4. Exploration in Medicinal Chemistry
- Research involving this compound extends to various areas of medicinal chemistry, such as the synthesis of fluorine-18-labeled 5-HT1A antagonists, important for neuroimaging and understanding brain function (Lang, Jagoda, Schmall, Vuong, Adams, Nelson, Carson, & Eckelman, 1999). This highlights its potential in neuropharmacology and diagnostics.
5. Polymer Science Applications
- It also finds applications in polymer science, as seen in the synthesis and study of aromatic polyamides containing cyclohexane structures, useful in materials science (Hsiao, Chin‐Ping Yang, Sheng-Wen Wang, & Ming-Hung Chuang, 1999).
Safety And Hazards
Future Directions
properties
InChI |
InChI=1S/C30H26Cl2FN3O4/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39/h4-12,15,23,25,36H,1-3,13-14H2,(H,34,37)(H,35,40)(H,38,39)/t23-,25+,30+/m0/s1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDSEXPFIMKDMF-LOLKONATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26Cl2FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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